molecular formula C23H28N4O2 B5647995 2-[(5-methylpyrazin-2-yl)methyl]-9-(phenylacetyl)-2,9-diazaspiro[5.5]undecan-3-one

2-[(5-methylpyrazin-2-yl)methyl]-9-(phenylacetyl)-2,9-diazaspiro[5.5]undecan-3-one

Cat. No. B5647995
M. Wt: 392.5 g/mol
InChI Key: PGIYSXRMMVPIPJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of diazaspiro[5.5]undecane derivatives involves multiple steps, including efficient Michael addition reactions. For instance, the practical and divergent synthesis of 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones has been described, highlighting the key step of Michael addition of a lithium enolate to a tetrasubstituted olefin acceptor. Various substituents, such as butyl, phenyl, and propoxyl, can be introduced in this manner, showcasing the versatility and adaptability of the synthesis process for creating a wide range of derivatives, including those similar to the compound of interest (Yang et al., 2008).

Molecular Structure Analysis

The molecular structure of diazaspiro[5.5]undecane derivatives is characterized by the presence of a spirocyclic core, which significantly influences their chemical behavior and interactions. The synthesis and structural elucidation of these compounds, as demonstrated through various synthetic routes, allow for a deeper understanding of their molecular framework. The structure-activity relationship (SAR) studies of these molecules provide insights into how different substituents affect their biological activity and interaction with biological targets (Blanco‐Ania et al., 2017).

Chemical Reactions and Properties

Diazaspiro[5.5]undecane derivatives undergo a variety of chemical reactions, depending on the functional groups present in their structure. The annulation of primary amines to diazaspirocycles utilizing α-methyl benzyl resin, for example, showcases the compound's ability to participate in solid-phase synthesis techniques, highlighting its reactivity and potential for diversification in chemical synthesis (Macleod et al., 2006).

properties

IUPAC Name

2-[(5-methylpyrazin-2-yl)methyl]-9-(2-phenylacetyl)-2,9-diazaspiro[5.5]undecan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N4O2/c1-18-14-25-20(15-24-18)16-27-17-23(8-7-21(27)28)9-11-26(12-10-23)22(29)13-19-5-3-2-4-6-19/h2-6,14-15H,7-13,16-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGIYSXRMMVPIPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=N1)CN2CC3(CCC2=O)CCN(CC3)C(=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(5-Methylpyrazin-2-yl)methyl]-9-(phenylacetyl)-2,9-diazaspiro[5.5]undecan-3-one

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